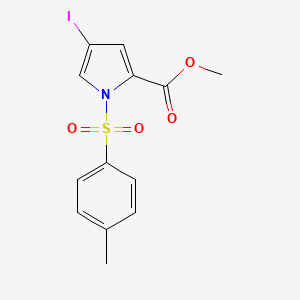

Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate

概要

説明

Synthesis Analysis

The synthesis of pyrroles, including “Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate”, can be achieved through several methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water . Another method involves the metal-catalyzed conversion of primary diols and amines to pyrroles . A more specific synthesis route for “Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate” involves the iodination of 2,2,2-trichloro-1-(2-pyrrolyl)ethanone with ICl in CH2Cl2 to give 2,2,2-trichloro-1-(4-iodo-2-pyrrolyl)ethanone .Molecular Structure Analysis

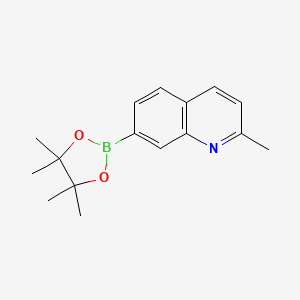

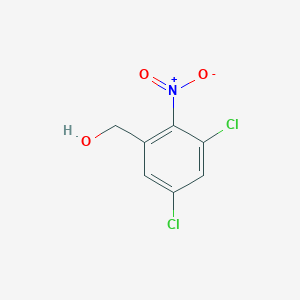

The molecular structure of “Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate” is represented by the formula C13H12INO4S . The InChI code for this compound is 1S/C13H12INO4S/c1-19-13(18)9-6-8(15)7-17-9/h6-7H,1H3 .Chemical Reactions Analysis

“Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate” can participate in various chemical reactions. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines to provide N-substituted pyrroles . It can also undergo a highly regioselective N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Physical And Chemical Properties Analysis

“Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate” is a solid substance . It has a molecular weight of 404.95 . Its melting point ranges from 104 to 105 degrees Celsius .科学的研究の応用

- Field : Organic Chemistry

- Application : Indole derivatives are significant in natural products and drugs. They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention .

- Method : The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis, Madelung synthesis, and Bartoli indole synthesis .

- Results : Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community .

- Field : Pharmacology

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : The synthesis of indole derivatives involves various methods, and these derivatives are then tested for their biological activities .

- Results : Indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

- Field : Medicinal Chemistry

- Application : Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .

- Method : The synthesis of pyrrole derivatives involves various methods, and these derivatives are then tested for their therapeutic activities .

- Results : Pyrrole derivatives are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

Synthesis of Indole Derivatives

Biological Potential of Indole Derivatives

Therapeutic Applications of Pyrrole

- Field : Organic Chemistry

- Application : Indoles are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention .

- Method : The construction of indoles as a moiety in selected alkaloids involves various methods .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

- Field : Medicinal Chemistry

- Application : Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Method : The synthesis of pyrrole and pyrrole containing analogs involves various methods .

- Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

- Field : Organic Chemistry

- Application : Porphyrin derivatives have applications in various fields such as photodynamic therapy for cancer treatment, solar energy conversion, and materials for electronic devices .

- Method : The synthesis of porphyrin derivatives often involves the use of pyrrole as a starting material .

- Results : The synthesized porphyrin derivatives exhibit unique properties that make them suitable for their respective applications .

Construction of Indoles in Selected Alkaloids

Pyrrole in Key Medicinal Hetero-aromatics

Synthesis of Porphyrin Derivatives

- Field : Organic Chemistry

- Application : Indoles are significant in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .

- Method : The construction of indoles as a moiety in selected alkaloids involves various methods .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

- Field : Medicinal Chemistry

- Application : Pyrrole is a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

- Method : The synthesis of pyrrole and pyrrole containing analogs involves various methods .

- Results : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

- Field : Organic Chemistry

- Application : Porphyrin derivatives have applications in various fields such as photodynamic therapy for cancer treatment, solar energy conversion, and materials for electronic devices .

- Method : The synthesis of porphyrin derivatives often involves the use of pyrrole as a starting material .

- Results : The synthesized porphyrin derivatives exhibit unique properties that make them suitable for their respective applications .

Construction of Indoles in Selected Alkaloids

Pyrrole in Key Medicinal Hetero-aromatics

Synthesis of Porphyrin Derivatives

Safety And Hazards

“Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate” is associated with several hazard statements, including H302, H312, and H332 . Precautionary measures include avoiding inhalation, skin contact, and eye contact . In case of exposure, appropriate measures such as washing with plenty of water and seeking medical attention should be taken .

特性

IUPAC Name |

methyl 4-iodo-1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12INO4S/c1-9-3-5-11(6-4-9)20(17,18)15-8-10(14)7-12(15)13(16)19-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMRTTYVSXENOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C=C2C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732671 | |

| Record name | Methyl 4-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-iodo-1-tosyl-1H-pyrrole-2-carboxylate | |

CAS RN |

869886-85-1 | |

| Record name | Methyl 4-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-Dibromobenzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B1429116.png)

![3-Oxaspiro[5.5]undecan-9-one](/img/structure/B1429127.png)

![7-Benzyl-1,7-diazaspiro[4.5]decane](/img/structure/B1429128.png)

![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)

![7-Chloro-2-iodoimidazo[1,2-A]pyridine](/img/structure/B1429134.png)

![2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429135.png)